

CAS number and chemical identifiers for 12-Hydroxymyricanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 12-Hydroxymyricanone

Cat. No.: B154751

[Get Quote](#)

12-Hydroxymyricanone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of **12-Hydroxymyricanone**, a cyclic diarylheptanoid of interest to researchers, scientists, and drug development professionals. This document outlines its chemical identifiers, biological activities, and detailed experimental protocols for its isolation and key biological assays.

Chemical Identity and Properties

12-Hydroxymyricanone is a natural product belonging to the class of cyclic diarylheptanoids. Its chemical structure and key identifiers are summarized below.

Identifier	Value
CAS Number	191999-68-5[1]
Molecular Formula	C ₂₁ H ₂₄ O ₆ [2][3]
Molecular Weight	372.4 g/mol [2]
IUPAC Name	3,8,15-trihydroxy-16,17-dimethoxytricyclo[12.3.1.1 ^{2,6}]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one[2]
Canonical SMILES	<chem>COC1=C2C=C(CCCCC(=O)C(CC3=CC2=C(C=C3)O)O)C(=C1OC)O</chem> [3]
InChI Key	MZTZAESUYFUQBV-UHFFFAOYSA-N[2][3]

Biological Activity

12-Hydroxymyricanone has demonstrated noteworthy biological activities, particularly in the areas of anti-tubercular and anti-inflammatory research.

Biological Activity	Assay	Result
Anti-tubercular Activity	Minimum Inhibitory Concentration (MIC) against <i>Mycobacterium tuberculosis</i> H37Rv	35.8 µg/mL[1]
Anti-inflammatory Activity	Inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated macrophages	IC ₅₀ : 30.19 µM[1]

Experimental Protocols

Isolation and Purification of 12-Hydroxymyricanone from *Myrica* Species

The following is a generalized protocol for the isolation and purification of **12-Hydroxymyricanone** from its natural sources, such as the roots of *Myrica nana* or *Morella*

adenophora.[2]

1. Plant Material Preparation:

- Collect and taxonomically authenticate the plant material (e.g., roots).
- Wash the plant material to remove soil and debris.
- Air-dry the material in a shaded, well-ventilated area.
- Grind the dried plant material into a coarse powder.

2. Extraction:

- Macerate the powdered plant material with a suitable organic solvent (e.g., 95% ethanol or methanol) at room temperature for several days.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation:

- Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. **12-Hydroxymyricanone** is typically enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

- Silica Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute with a gradient of n-hexane and ethyl acetate. Monitor the fractions by thin-layer chromatography (TLC).
- Sephadex LH-20 Column Chromatography: Pool the fractions containing **12-Hydroxymyricanone** and further purify them on a Sephadex LH-20 column using methanol as the mobile phase.
- Preparative High-Performance Liquid Chromatography (HPLC): Achieve final purification using preparative HPLC with a C18 reversed-phase column and a suitable mobile phase

gradient, such as methanol/water or acetonitrile/water.

5. Structure Elucidation:

- Confirm the structure of the purified **12-Hydroxymyricanone** using spectroscopic methods, including Mass Spectrometry (MS) for molecular weight determination, and ^1H NMR and ^{13}C NMR for structural analysis. While specific peak assignments for **12-Hydroxymyricanone** are not readily available in the reviewed literature, these techniques are standard for its identification.



[Click to download full resolution via product page](#)

*Isolation workflow for **12-Hydroxymyricanone**.*

Anti-tubercular Activity Assay (Mycobacterium tuberculosis H37Rv)

The Minimum Inhibitory Concentration (MIC) of **12-Hydroxymyricanone** against Mycobacterium tuberculosis H37Rv can be determined using the microplate Alamar blue assay (MABA).[4]

1. Preparation of Mycobacterial Inoculum:

- Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
- Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to the final concentration for inoculation.

2. Microplate Assay:

- Prepare serial dilutions of **12-Hydroxymyricanone** in a 96-well microplate.
- Add the mycobacterial inoculum to each well.

- Include positive (e.g., isoniazid) and negative (no drug) controls.
- Incubate the plates at 37°C for 5-7 days.

3. Determination of MIC:

- Add Alamar blue solution to each well and re-incubate for 24 hours.
- Observe the color change from blue (no growth) to pink (growth).
- The MIC is defined as the lowest concentration of the compound that prevents the color change.

Nitric Oxide (NO) Inhibition Assay in Macrophages

The anti-inflammatory activity of **12-Hydroxymyricanone** can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.^{[2][5]}

1. Cell Culture and Treatment:

- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
- Seed the cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of **12-Hydroxymyricanone** for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

2. Griess Assay:

- Collect the cell culture supernatant.
- Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
- Incubate the mixture at room temperature for 10-15 minutes.

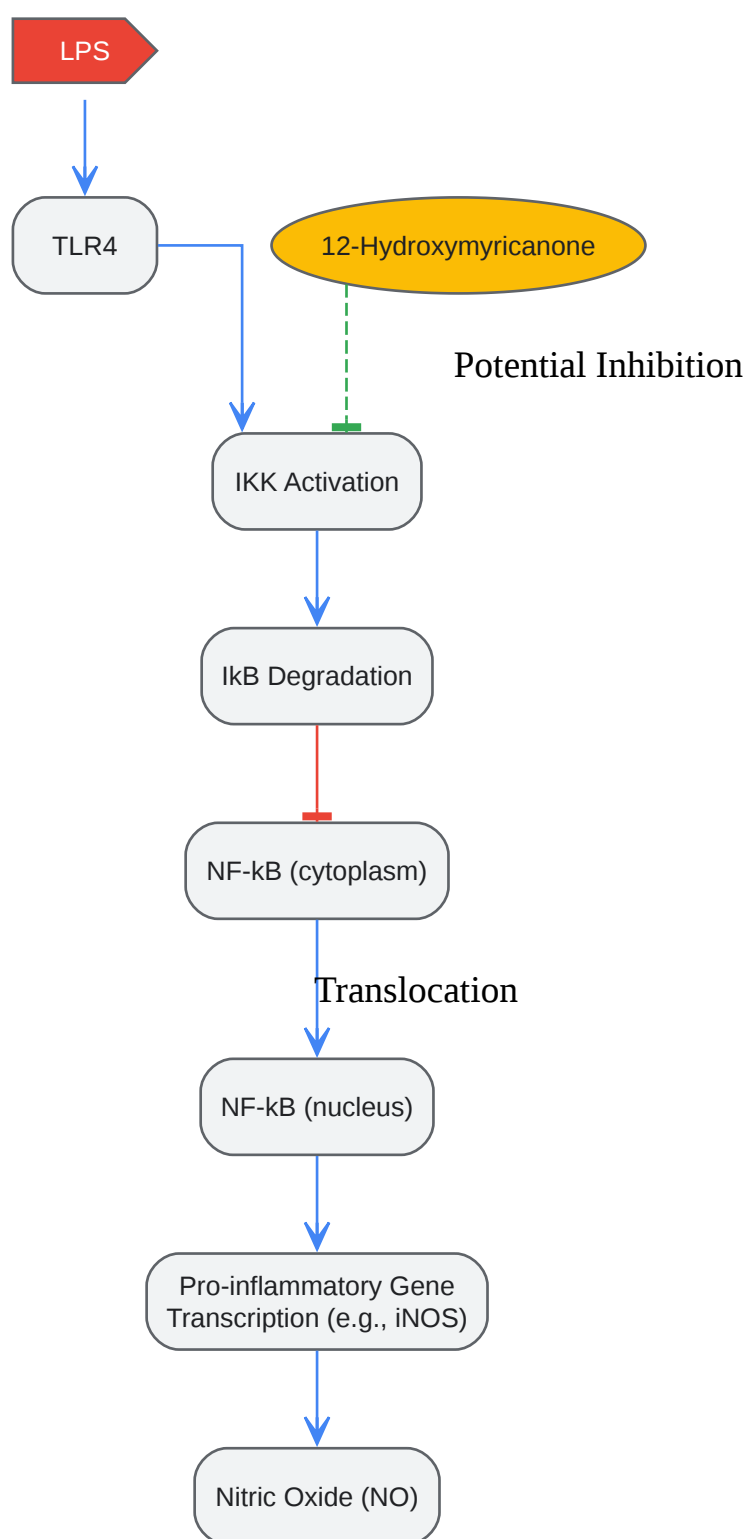
3. Quantification:

- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance to a sodium nitrite standard curve.
- Determine the IC₅₀ value, which is the concentration of **12-Hydroxymyricanone** that inhibits NO production by 50%.

Potential Signaling Pathway

While the specific signaling pathway modulated by **12-Hydroxymyricanone** has not been definitively elucidated in the available literature, related cyclic diarylheptanoids are known to exert their anti-inflammatory effects by modulating key inflammatory pathways. A plausible mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. Cyclic diarylheptanoids may interfere with this cascade, potentially by inhibiting IκB degradation or NF-κB nuclear translocation, thereby reducing the expression of inflammatory mediators.



[Click to download full resolution via product page](#)

Generalized anti-inflammatory signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rapid, Semiquantitative Assay To Discriminate among Compounds with Activity against Replicating or Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and chemical identifiers for 12-Hydroxymyricanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154751#cas-number-and-chemical-identifiers-for-12-hydroxymyricanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com